molecular formula C9H12N2O3 B15245233 2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid

2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid

Cat. No.: B15245233
M. Wt: 196.20 g/mol
InChI Key: PZAWXMCAHSCTQT-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid is a pyrimidine derivative characterized by a hydroxyl group at position 6, an isopropyl substituent at position 2, and an acetic acid moiety at position 4 of the pyrimidine ring. Pyrimidine derivatives are widely studied for pharmaceutical applications, particularly as enzyme inhibitors or bioactive agents due to their structural mimicry of nucleic acid components.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(6-oxo-2-propan-2-yl-1H-pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-5(2)9-10-6(4-8(13)14)3-7(12)11-9/h3,5H,4H2,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

PZAWXMCAHSCTQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropylpyrimidine-4,6-diol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of 2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid with structurally related pyrimidine and heterocyclic derivatives, supported by experimental data and research findings.

Substituent Effects on Reactivity and Bioactivity

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
  • Structure : Chlorine (position 2), methyl (position 6), carboxylic acid (position 4).
  • Methyl at position 6 reduces hydrogen-bonding capacity relative to the hydroxyl group in the target compound, affecting solubility and intermolecular interactions.
  • Applications : Likely used as an intermediate in synthesizing agrochemicals or pharmaceuticals due to its reactive chlorine substituent.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
  • Structure : Thioether linkage, thietanyloxy (position 4), ester group.
  • Key Differences: The thioether and thietanyloxy groups introduce sulfur atoms, which may improve metabolic stability but reduce aqueous solubility compared to the hydroxyl and acetic acid groups in the target compound. The ester group (vs.
3-(3-Sulfanylpropanoyl)-2-alkyl(aryl)-6-oxohexahydropyrimidine-4-carboxylic Acids ()
  • Structure: Hexahydropyrimidine (saturated ring), sulfanylpropanoyl (position 3), oxo (position 6).
  • Key Differences: Saturation of the pyrimidine ring reduces aromaticity, increasing conformational flexibility and altering binding to biological targets like angiotensin-converting enzyme (ACE).

Functional Group Impact on Physicochemical Properties

Compound Name Key Functional Groups Solubility (Predicted) LogP (Estimated) Bioactivity Highlights
2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid Hydroxyl, isopropyl, acetic acid Moderate (polar groups) 1.2–1.8 Potential hydrogen-bond donor
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Chloro, methyl, carboxylic acid Low (chloro dominance) 2.0–2.5 Reactive intermediate
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Thioether, ester, thietanyloxy Very low (lipophilic) 3.0–3.5 Membrane-permeable drug candidate
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-yl)acetic acid () Oxo, isopropyl, acetic acid (saturated ring) Moderate 1.5–2.0 Conformationally flexible analog

ADMET Considerations

  • Hydroxyl vs. Chloro Substituents : The hydroxyl group in the target compound may improve aqueous solubility and reduce toxicity compared to chlorine-containing analogs (), which risk generating reactive metabolites .
  • Sulfonyl Groups (): Sulfonyl derivatives exhibit higher metabolic stability but lower oral bioavailability due to increased molecular weight and polarity .

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